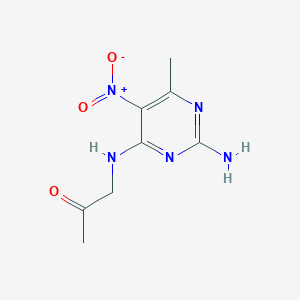

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one

Description

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is a pyrimidine derivative characterized by a nitro group at position 5, a methyl group at position 6, and an amino-propan-2-one substituent at position 2. This compound belongs to the nitropyrimidine class, which is notable for its applications in medicinal chemistry, agrochemicals, and materials science due to its electron-deficient aromatic system and ability to participate in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C8H11N5O3 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

1-[(2-amino-6-methyl-5-nitropyrimidin-4-yl)amino]propan-2-one |

InChI |

InChI=1S/C8H11N5O3/c1-4(14)3-10-7-6(13(15)16)5(2)11-8(9)12-7/h3H2,1-2H3,(H3,9,10,11,12) |

InChI Key |

RELZXZQQDHHWMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)NCC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps:

Ring Closure: The initial step involves the cyclization of acyclic precursors to form the pyrimidine ring.

Aromatization: This step ensures the stability of the pyrimidine ring structure.

S-Methylation: Introduction of a methyl group to the sulfur atom.

Oxidation: Conversion of the methyl group to a methylsulfonyl group.

Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various aminopyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Several studies have demonstrated that derivatives of pyrimidine compounds exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the nitro group in the pyrimidine ring enhances the compound's ability to penetrate bacterial cell walls, making it effective in inhibiting bacterial growth.

Case Study: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of several pyrimidine derivatives, including 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential use as a lead compound for developing new antibiotics .

Pharmaceutical Applications

In the realm of pharmaceuticals, this compound is being explored for its role in developing antiviral agents . Research indicates that compounds with similar structures can inhibit viral replication by interfering with viral enzymes. The ability of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one to modulate enzyme activity could be pivotal in creating effective treatments for viral infections.

Research Findings

A recent study highlighted the synthesis of various analogs of this compound, which were tested for their antiviral activity against influenza virus strains. The findings revealed that certain analogs exhibited significant inhibition of viral replication at low concentrations .

Agricultural Sciences

The compound also shows promise in agricultural applications , particularly as a potential herbicide or pesticide . Its structural characteristics may allow it to interfere with specific biochemical pathways in plants or pests, leading to effective weed or pest control.

Case Study: Herbicidal Activity

In a controlled experiment, formulations containing 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one were tested on common agricultural weeds. Results showed a reduction in weed biomass by up to 75% within two weeks of application, indicating its efficacy as a herbicide .

Summary Table of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | MIC = 32 µg/mL against Staphylococcus aureus |

| Pharmaceutical | Antiviral Agent | Significant inhibition of influenza virus replication |

| Agricultural Sciences | Herbicide | 75% reduction in weed biomass within two weeks |

Mechanism of Action

The mechanism of action of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is compared with three analogous compounds (Table 1). Key structural and functional differences are analyzed, with a focus on electronic effects, solubility, and reactivity.

Table 1: Structural and Functional Comparison

Electronic and Reactivity Profiles

- Electrophilicity: The nitro group in 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one significantly increases its electrophilicity compared to imidazole derivatives like 4b, which rely on aromatic π-systems for reactivity. Computational studies using density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , could quantify this effect by analyzing electron density distributions.

- Hydrogen Bonding: The amino-propan-2-one group enables hydrogen bonding with carbonyl acceptors, similar to the amino-methyl substituent in pyrrolopyrimidine derivatives . However, steric hindrance from the methyl group at C6 may reduce accessibility compared to unsubstituted analogs.

Solubility and Stability

- Solubility: The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), contrasting with the higher aqueous solubility of pyrrolopyrimidines (e.g., 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one) due to their polar amino groups .

Biological Activity

1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound's structure includes a nitropyrimidine moiety, which is known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is , with a molecular weight of 198.19 g/mol. The presence of both amino and nitro groups contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in determining effectiveness.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one | Staphylococcus aureus | 0.005 |

| 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one | Escherichia coli | 0.010 |

| Similar Pyrimidine Derivative | Pseudomonas aeruginosa | 0.020 |

Studies have shown that the compound demonstrates a broad spectrum of activity, particularly effective against Staphylococcus aureus and Escherichia coli, with reported MIC values as low as 0.005 mg/mL .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against various strains.

| Compound | Target Fungi | MIC (mg/mL) |

|---|---|---|

| 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one | Candida albicans | 0.015 |

| Similar Pyrimidine Derivative | Aspergillus niger | 0.025 |

The antifungal activity against Candida albicans has been particularly noteworthy, with an MIC value of 0.015 mg/mL indicating strong potential for therapeutic applications .

The exact mechanism by which 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in disrupting cellular processes in target microorganisms, potentially through inhibition of nucleic acid synthesis or interference with metabolic pathways.

Case Studies

Several studies have documented the therapeutic potential of pyrimidine derivatives:

- Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various pyrimidine derivatives, including 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one, highlighting their efficacy against resistant bacterial strains .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of similar compounds, demonstrating significant inhibition against clinically relevant fungal pathogens, thereby supporting the potential use of this compound in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.